1-Acetoxy-2-hydroxy-16-heptadecen-4-one

Vue d'ensemble

Description

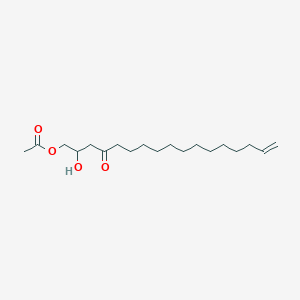

1-Acetoxy-2-hydroxy-16-heptadecen-4-one is an organic compound with the molecular formula C19H34O4. It is classified as a long-chain fatty alcohol and is known by its systematic name, 2-hydroxy-4-oxoheptadec-16-en-1-yl acetate . This compound is found in the exocarp of Malus domestica (apple) and is a metabolite of this species .

Méthodes De Préparation

The synthesis of 1-Acetoxy-2-hydroxy-16-heptadecen-4-one typically involves organic synthesis reactions. The specific synthetic routes and reaction conditions can vary depending on the desired application and experimental setup . Generally, the preparation involves starting from appropriate raw materials and undergoing multiple steps to achieve the target compound . Industrial production methods may also be employed, which are optimized for large-scale synthesis and efficiency.

Analyse Des Réactions Chimiques

1-Acetoxy-2-hydroxy-16-heptadecen-4-one undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another. .

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Applications De Recherche Scientifique

1-Acetoxy-2-hydroxy-16-heptadecen-4-one has various scientific research applications, including:

Chemistry: It is used as an intermediate in organic synthesis for the preparation of other complex molecules.

Biology: It is studied for its role as a metabolite in plants, particularly in apples.

Medicine: Research is ongoing to explore its potential therapeutic properties and its role in biological pathways.

Industry: It is used in the production of fragrances, flavors, and other industrial products

Mécanisme D'action

The mechanism of action of 1-Acetoxy-2-hydroxy-16-heptadecen-4-one involves its interaction with specific molecular targets and pathways. As a long-chain fatty alcohol, it may participate in lipid metabolism and signaling pathways. The exact molecular targets and pathways are still under investigation, but it is believed to influence various biochemical processes in plants and potentially in other organisms .

Comparaison Avec Des Composés Similaires

1-Acetoxy-2-hydroxy-16-heptadecen-4-one can be compared with other similar compounds, such as:

1-Acetoxy-2-hydroxy-16-heptadecyn-4-one: This compound has a similar structure but contains a triple bond instead of a double bond.

2-Hydroxy-4-oxoheptadec-16-en-1-yl acetate: This is another name for this compound, highlighting its structural features

The uniqueness of this compound lies in its specific structure and functional groups, which confer distinct chemical and biological properties.

Activité Biologique

1-Acetoxy-2-hydroxy-16-heptadecen-4-one is a bioactive compound derived from the avocado (Persea americana) that has garnered attention for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

This compound has the molecular formula and a molecular weight of 326.5 g/mol. It is classified as a long-chain fatty alcohol, which plays a role in various biological and chemical processes.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 326.5 g/mol |

| Physical State | Solid |

The biological activity of this compound is primarily linked to its interaction with various molecular targets involved in inflammation, cancer, and cellular signaling pathways. Studies suggest that this compound may inhibit the nuclear translocation of NF-κB, a key regulator of inflammatory responses, thereby downregulating cyclins D1 and E2 in cancer cells such as LNCaP (lymph node carcinoma of the prostate) and MDA-MB-231 (breast cancer) cells .

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory effects. It has been shown to modulate pathways associated with osteoarthritis (OA), suppressing critical regulators like iNOS/COX-2 and PGE-2, which are involved in the inflammatory response .

Anticancer Activity

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells through the activation of caspase pathways. For instance, it has been observed to activate caspase-3 in MDA-MB-231 cells, leading to increased cell death and reduced tumor growth .

Antifungal Activity

Additionally, this compound has shown antifungal properties, particularly against certain strains of fungi. This activity is attributed to its structural characteristics that disrupt fungal cell membranes .

Study on Anti-inflammatory Effects

A study investigated the effects of avocado-derived compounds on OA models. The combination of this compound with other bioactive compounds significantly reduced inflammatory markers and improved joint health indicators in animal models .

Cancer Cell Line Research

In another study focusing on breast cancer cell lines, treatment with this compound resulted in a notable decrease in cell viability and an increase in apoptotic markers compared to untreated controls. This suggests potential therapeutic applications for managing breast cancer .

Propriétés

IUPAC Name |

(2-hydroxy-4-oxoheptadec-16-enyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H34O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-18(21)15-19(22)16-23-17(2)20/h3,19,22H,1,4-16H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSSXBCMVFDVFJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(CC(=O)CCCCCCCCCCCC=C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H34O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601315539 | |

| Record name | Avocadenone acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601315539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 1-Acetoxy-2-hydroxy-16-heptadecen-4-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031006 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

25346-18-3 | |

| Record name | Avocadenone acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25346-18-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Avocadenone acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601315539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Acetoxy-2-hydroxy-16-heptadecen-4-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031006 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

47 °C | |

| Record name | 1-Acetoxy-2-hydroxy-16-heptadecen-4-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031006 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.